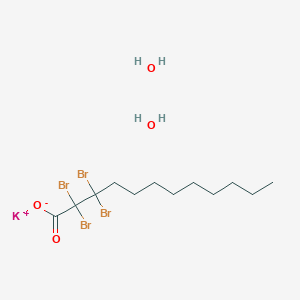
Potassium 2,2,3,3-tetrabromododecanoate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2,2,3,3-tetrabromododecanoate dihydrate is a chemical compound with the molecular formula C12H23Br4KO4 and a molecular weight of 590.02 g/mol . It is a potassium salt of a tetrabrominated dodecanoic acid and is typically found in its dihydrate form. This compound is known for its unique brominated structure, which imparts specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2,3,3-tetrabromododecanoate dihydrate typically involves the bromination of dodecanoic acid followed by neutralization with potassium hydroxide. The reaction conditions often include:
Bromination: Dodecanoic acid is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2,2,3,3 positions.
Neutralization: The brominated dodecanoic acid is then neutralized with potassium hydroxide to form the potassium salt. The reaction is typically conducted in an aqueous medium to facilitate the formation of the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to control the bromination process efficiently.
Purification: The product is purified through crystallization and filtration to obtain the dihydrate form with high purity.
化学反応の分析
Types of Reactions
Potassium 2,2,3,3-tetrabromododecanoate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The brominated compound can be reduced to form less brominated or debrominated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of less brominated or debrominated dodecanoic acids.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
Potassium 2,2,3,3-tetrabromododecanoate dihydrate has several scientific research applications:
Biology: Studied for its potential biological activity due to the presence of bromine atoms.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
作用機序
The mechanism of action of Potassium 2,2,3,3-tetrabromododecanoate dihydrate involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in:
Electrophilic Reactions: Acting as electrophiles in substitution reactions.
Radical Reactions: Participating in radical-mediated processes.
Coordination Chemistry: Forming coordination complexes with metal ions.
類似化合物との比較
Similar Compounds
Potassium tetrabromopalladate(II): Another brominated potassium salt with different metal coordination.
Potassium hexacyanoferrate(III): A potassium salt with a different anionic structure and applications.
Uniqueness
Potassium 2,2,3,3-tetrabromododecanoate dihydrate is unique due to its specific tetrabrominated dodecanoic acid structure, which imparts distinct reactivity and applications compared to other brominated potassium salts.
特性
分子式 |
C12H23Br4KO4 |
|---|---|
分子量 |
590.02 g/mol |
IUPAC名 |
potassium;2,2,3,3-tetrabromododecanoate;dihydrate |
InChI |
InChI=1S/C12H20Br4O2.K.2H2O/c1-2-3-4-5-6-7-8-9-11(13,14)12(15,16)10(17)18;;;/h2-9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 |
InChIキー |
MMEGZZSXCPMLAT-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC(C(C(=O)[O-])(Br)Br)(Br)Br.O.O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


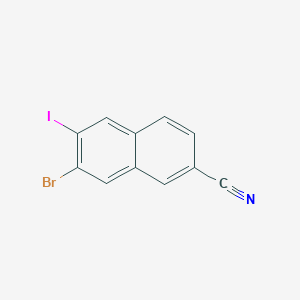
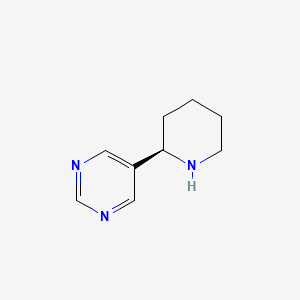
![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
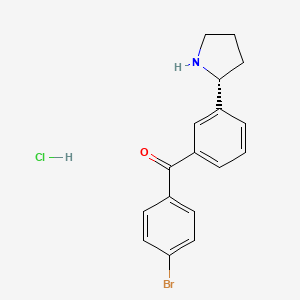

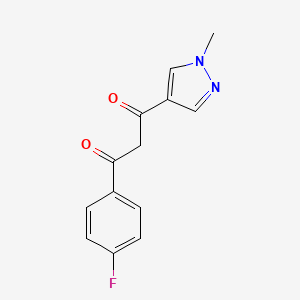
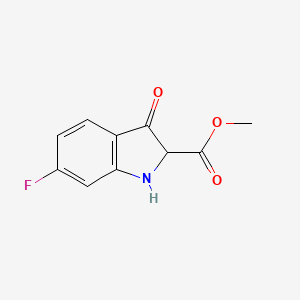

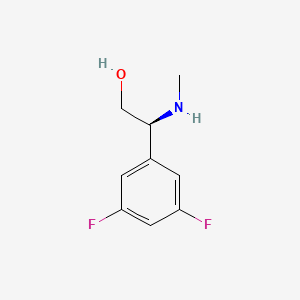

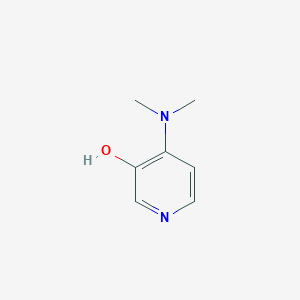
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)

